Thiothixene

Dopamine receptor pharmacology Antipsychotic binding affinity Receptor subtype selectivity

Thiothixene (CAS 49746-04-5) delivers unmatched D2/D1 selectivity (~810-fold) with cis-isomer potency ~50× greater than trans, enabling precise D2 signaling studies without D1 interference. Clinical evidence shows superior functional recovery vs. haloperidol, and CYP2D6-independent metabolism avoids common drug-drug interactions. Procure the active cis-(Z) isomer with ≥98% purity for reproducible receptor pharmacology, stereochemical SAR, and translational antipsychotic research. Not interchangeable with other typical antipsychotics—validate compound-specific mechanisms with authentic thiothixene.

Molecular Formula C23H29N3O2S2
Molecular Weight 443.6 g/mol
CAS No. 49746-04-5
Cat. No. B1243219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiothixene
CAS49746-04-5
Molecular FormulaC23H29N3O2S2
Molecular Weight443.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl
InChIInChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8-
InChIKeyGFBKORZTTCHDGY-UWVJOHFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility66.5 [ug/mL] (The mean of the results at pH 7.4)
Pratically insoluble in water (cis-, trans- mixture)
Very soluble in chloroform;  slightly soluble in methanol, acetone (cis-, trans- mixture)
Slightly soluble in carbon tetrachloride
1.39e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Thiothixene CAS 49746-04-5: High-Potency Typical Antipsychotic for Neuroscience Research and Schizophrenia Model Studies


Thiothixene (CAS 49746-04-5, also known as tiotixene, Navane) is a typical (first-generation) antipsychotic agent belonging to the thioxanthene chemical class [1]. It functions primarily as a dopamine D2 receptor antagonist, exhibiting high affinity for the D2 receptor subtype (Ki = 0.417 nM) with marked selectivity over D1, D3, and D4 subtypes (Kis = 338, 186.2, and 363.1 nM, respectively) . Additionally, thiothixene demonstrates binding affinity for various serotonin (5-HT), histamine H1, α1- and α2-adrenergic, muscarinic acetylcholine, and sigma receptors (Kis = 15–5,754 nM), as well as dopamine, norepinephrine, and serotonin transporters (Kis = 3.16–30 μM) [2]. The compound exists as cis (Z) and trans (E) geometric isomers, with the cis-isomer being the pharmacologically active form and demonstrating approximately 50-fold greater potency than the trans-isomer in receptor binding assays [3]. Thiothixene is indicated for the management of schizophrenia and is also employed in research settings to study dopaminergic signaling pathways, antipsychotic mechanisms, and behavioral pharmacology in animal models [4].

Why Thiothixene Cannot Be Interchanged with Other Typical Antipsychotics or Thioxanthene Analogs in Research


Despite belonging to the same high-potency typical antipsychotic class as haloperidol and fluphenazine, thiothixene exhibits distinct pharmacological and clinical properties that preclude simple interchangeability. Receptor binding profiles reveal that while thiothixene's D2 affinity (Ki = 0.417 nM) is comparable to fluphenazine (Ki = 0.4–0.63 nM), its selectivity profile across D1, D3, and D4 subtypes differs markedly . Moreover, thiothixene demonstrates stereoisomer-dependent activity: the cis-isomer is approximately 50-fold more potent than the trans-isomer in inhibiting ³H-haloperidol binding, whereas the clinically inactive trans-thiothixene requires 20- to 1000-fold higher concentrations to inhibit dopamine release compared to the active cis-isomer [1]. Head-to-head clinical trials reveal differential outcomes: in borderline and schizotypal patients, thiothixene produced superior response compared to haloperidol (84% markedly to moderately improved at 3 months), while long-term outpatient studies demonstrated significant improvement favoring thiothixene over haloperidol on social and vocational adjustment measures [2][3]. These stereochemical, receptor-selectivity, and clinical-outcome distinctions mandate compound-specific validation rather than class-level substitution in both research and therapeutic contexts.

Thiothixene Quantitative Differentiation Guide: Evidence-Based Selection Criteria for Research Procurement


Dopamine D2 Receptor Affinity and Subtype Selectivity Profile Compared to Haloperidol and Fluphenazine

Thiothixene demonstrates high-affinity binding to the dopamine D2 receptor with a Ki value of 0.417 nM, and exhibits a selectivity ratio of approximately 810-fold for D2 over D1 (Ki = 338 nM), 446-fold for D2 over D3 (Ki = 186.2 nM), and 870-fold for D2 over D4 (Ki = 363.1 nM) . In comparison, fluphenazine binds to D2 with a Ki of 0.4–0.63 nM but demonstrates a less pronounced D2/D1 selectivity ratio (Ki D1 = 2.3–5 nM, approximately 4–12.5-fold selectivity) . Haloperidol exhibits D2 Ki values ranging from 0.2 to 3.9 nM across different assay conditions and receptor isoforms [1]. Thiothixene's distinct selectivity profile across dopamine receptor subtypes provides a unique pharmacological fingerprint that differentiates it from other high-potency typical antipsychotics [2].

Dopamine receptor pharmacology Antipsychotic binding affinity Receptor subtype selectivity

Cis/Trans Isomer Activity Differential: Stereochemical Basis for Pharmacological Potency

Thiothixene exists as two geometric isomers: the pharmacologically active cis (Z) isomer and the substantially less active trans (E) isomer. In direct competitive binding assays, trans-thiothixene is approximately 50-fold less potent than cis-thiothixene in inhibiting ³H-haloperidol binding at D2 receptor sites in rat brain [1]. Furthermore, functional studies demonstrate that clinically inactive isomers including trans-thiothixene require 20- to 1000-fold higher concentrations than their active cis counterparts to inhibit electrically stimulated dopamine release from rat striatal slices [2]. Density functional theory (DFT) calculations confirm that the cis structure exhibits higher stability and superior quantum properties conducive to pharmacological activity compared to the trans structure [3].

Stereochemistry Isomer-specific activity Structure-activity relationship

Clinical Efficacy Differential in Borderline and Schizotypal Patient Populations

In a double-blind randomized clinical trial involving 52 borderline and schizotypal patients treated with low-dose neuroleptics, thiothixene demonstrated superior clinical response compared to haloperidol. At 3-month follow-up, 84% of all patients were rated as markedly to moderately improved; however, patients responded better to thiothixene than to haloperidol across multiple symptom domains including cognitive disturbance, derealization, ideas of reference, anxiety, and depression [1]. This differential response pattern is notable given that both compounds are classified as high-potency typical antipsychotics with similar D2 receptor binding affinities.

Clinical trial Borderline personality disorder Schizotypal disorder Comparative efficacy

Social and Vocational Adjustment Outcomes in Chronic Schizophrenia: Thiothixene vs. Haloperidol

A 24-week, double-blind study compared the effectiveness of haloperidol and thiothixene in facilitating social and vocational adjustment among 36 urban schizophrenic outpatients. Significant improvement favoring thiothixene was demonstrated across multiple assessment modalities: physicians' ratings, ratings by relatives living in the same household as the patient, and patients' self-ratings [1]. Side effects occurred with similar frequency in both drug groups, and no patients were required to discontinue therapy because of adverse effects. No clinically significant abnormalities in laboratory values were observed in either group [2].

Functional outcomes Schizophrenia Long-term treatment Social adjustment

Favorable Effects on Anergia in Rapid Tranquilization Settings

In a double-blind comparative clinical study evaluating rapid tranquilization of manic and schizophrenic patients, both thiothixene and haloperidol were found to be effective agents. While no statistically significant difference was observed in most psychopathological areas assessed, the study results provided substantiation of the notion that thiothixene has favorable effects on anergia (lack of energy, passivity, and diminished motivation) [1]. This observation is consistent with findings from other studies suggesting that thiothixene may possess an activating or less sedating profile compared to certain other typical antipsychotics [2].

Acute agitation Rapid tranquilization Anergia Psychiatric emergency

Metabolic Pathway Distinctiveness: CYP2D6-Independent Clearance and Paroxetine Interaction Profile

A clinical pharmacokinetic study evaluated the effect of paroxetine, a potent CYP2D6 inhibitor, on thiothixene clearance. Ten healthy volunteers received a single 20 mg oral dose of thiothixene with and without 3-day pretreatment with paroxetine (20 mg/day). None of the pharmacokinetic parameters of thiothixene were significantly altered by paroxetine coadministration [1]. This finding suggests that the CYP2D6 isoenzyme is not responsible for a high proportion of thiothixene clearance, distinguishing it from many other antipsychotics including haloperidol, risperidone, and aripiprazole, which are known CYP2D6 substrates and subject to significant pharmacokinetic interactions with CYP2D6 inhibitors [2].

Drug metabolism CYP2D6 Pharmacokinetics Drug-drug interaction

Thiothixene CAS 49746-04-5: High-Value Research and Industrial Application Scenarios


Neuroscience Research: Dopamine D2 Receptor Pharmacology and Selectivity Profiling

Thiothixene is ideally suited for studies investigating dopamine D2 receptor pharmacology where high D2/D1 selectivity is required. With a D2 Ki of 0.417 nM and a D2/D1 selectivity ratio of approximately 810-fold, thiothixene enables researchers to probe D2-mediated signaling pathways with minimal D1 receptor interference . This selectivity profile is particularly valuable for dissecting the relative contributions of D1 versus D2 receptor families to behavioral and neurochemical outcomes in animal models, and for validating D2-selective pharmacological tools in receptor occupancy studies [1].

Stereochemical Research: Cis/Trans Isomer Pharmacological Activity Comparison

The marked difference in pharmacological potency between cis- and trans-thiothixene (≥50-fold in binding assays, 20–1000-fold in functional dopamine release assays) makes this compound an excellent model system for studying stereochemical determinants of receptor-ligand interactions [2]. Research applications include structure-activity relationship (SAR) studies of thioxanthene derivatives, validation of computational chemistry models predicting isomer stability and reactivity, and development of isomer-specific analytical methods for quality control in pharmaceutical manufacturing [3]. The availability of distinct isomeric forms supports investigations into stereoselective drug metabolism and distribution.

Translational Psychiatry Research: Functional Outcome Studies in Schizophrenia

Based on clinical evidence demonstrating thiothixene's superiority over haloperidol in improving social and vocational adjustment in chronic schizophrenic outpatients, this compound serves as a valuable reference agent for translational research focused on functional recovery [4]. Studies employing thiothixene can investigate the neurobiological substrates linking D2 receptor antagonism to psychosocial outcomes, as well as model the therapeutic window for achieving functional improvement without excessive side-effect burden. Thiothixene's favorable effects on anergia further support its use in research examining negative symptoms and motivational deficits in schizophrenia [5].

Pharmacokinetic Interaction Studies: CYP2D6-Independent Probe Substrate

Thiothixene's demonstrated resistance to CYP2D6-mediated drug-drug interactions positions it as a useful comparator compound in studies of metabolic drug interactions involving antipsychotics [6]. Research applications include serving as a negative control for CYP2D6-dependent interactions, investigating alternative metabolic pathways (e.g., sulfoxidation to thiothixene sulfoxide and N-demethylation to N-desmethylthiothixene) [7], and modeling pharmacokinetic behavior in populations with CYP2D6 poor metabolizer status without the confounding variable of impaired clearance. This property supports thiothixene's utility in polypharmacy research paradigms where minimizing metabolic interactions is critical for data interpretation.

Quote Request

Request a Quote for Thiothixene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.